REACTION_SMILES
|
[CH2:15]1[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]1.[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([C:6]#[N:7])[c:8]([N+:12](=[O:13])[O-:14])[cH:9][cH:10][cH:11]1.[OH2:21]>>[N:1]1([c:4]2[c:5]([C:6]#[N:7])[c:8]([N+:12](=[O:13])[O-:14])[cH:9][cH:10][cH:11]2)[CH2:17][CH2:16][CH2:15][CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1c([N+](=O)[O-])cccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1c(N2CCCCC2)cccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |